molecular formula C19H16ClN3O B2518918 N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide CAS No. 2180010-33-5

N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B2518918
CAS No.: 2180010-33-5
M. Wt: 337.81
InChI Key: XUJAADZQILCPTK-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide is a complex organic compound that features a bipyridine moiety linked to a chlorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.

    Acylation Reaction: The bipyridine intermediate is then subjected to an acylation reaction with 4-chlorophenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways.

    Pathways Involved: The compound may interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analogue with similar structural features but lacking the bipyridine moiety.

    4’-Chloroacetanilide: Another related compound with a chlorophenyl group but different functional groups.

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of both the bipyridine and chlorophenyl acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogues.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-18-5-3-14(4-6-18)9-19(24)23-11-15-8-17(13-22-10-15)16-2-1-7-21-12-16/h1-8,10,12-13H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJAADZQILCPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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